![molecular formula C12H18O4S2 B132471 Isoprothiolane CAS No. 50512-35-1](/img/structure/B132471.png)
Isoprothiolane
Overview
Description
Isoprothiolane is a systemic pesticide that has been developed for the control of rice blast and planthoppers in paddy fields. It is a derivative of ketene thioacetals and was discovered through the application of organic sulfur compounds in agricultural fungicides. The chemical structure of isoprothiolane is diisopropyl 1,3-dithiolan-2-ylidenemalonate, and it was selected for its potent activity against the targeted pests .
Synthesis Analysis
The synthesis of isoprothiolane was part of an extensive research program that aimed to explore the relationship between chemical structure and biological activity. The discovery of isoprothiolane was somewhat serendipitous, and it was chosen due to its effectiveness in controlling rice blast and planthoppers. The synthesis process and the development of isoprothiolane as a new systemic pesticide are significant milestones in the field of agricultural chemistry .
Molecular Structure Analysis
Isoprothiolane's molecular structure is characterized by a 1,3-dithiolan-2-ylidene backbone with diisopropyl ester groups. This structure is crucial for its biological activity and also influences its physical and chemical properties. The molecular structure has been studied in the context of its reactivity and the formation of various oxidation products .
Chemical Reactions Analysis
Isoprothiolane undergoes various chemical reactions, including oxidation and photodegradation. When oxidized with m-chloroperbenzoic acid, it yields monosulfoxide, disulfoxide, and disulfone. These oxidation products can further react with nucleophiles, leading to the opening of the dithiolane ring and the formation of thiosulfinate, sulfinate, and disulfide. Additionally, isoprothiolane can be transformed into dithianes through reactions with nucleophiles . Photodegradation studies have shown that isoprothiolane can degrade into products such as 1,3-dithiolan-2-ylidenepropane, malonic acid, and methane derivatives upon exposure to light .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoprothiolane are influenced by its molecular structure. It has been found to increase the proliferation of bovine mammary epithelial cells in vitro and to inhibit the production of interleukin-1 and interleukin-6 by these cells. This suggests that isoprothiolane can modulate the production of cytokines, which may have implications for its effects on cell growth . Additionally, isoprothiolane's reactivity with ozone and chlorine has been studied, revealing that it oxidizes rapidly under typical water treatment conditions. The reaction kinetics and mechanisms have been characterized, and various degradation products have been identified, which include sulfoxide, sulfone, and carbon-carbon double bond cleavage products . Furthermore, carbon dots synthesized from Calotropis procera leaves have been used for the trace-level identification of isoprothiolane, demonstrating its interaction with fluorescent probes and providing a method for detecting the pesticide in environmental samples .
Scientific Research Applications
Impact on Aquatic Ecosystems
Isoprothiolane's application in rice cultivation poses a risk to aquatic ecosystems. A study found that the residue of isoprothiolane in paddy field surface water showed acute toxicity levels on freshwater prawn, Macrobrachium lanchesteri. The residue was detected at different stages of paddy growth, with higher concentrations during the ripening stage. The study concluded that isoprothiolane presents a high ecological risk for representative organisms in aquatic systems (Abd Rahman, Ahmad & Fadhullah, 2019).
Agricultural Applications
Isoprothiolane has been used to improve the initial growth of young date palm plants. Its application to soil was found to significantly enhance both top and root growth. This suggests that isoprothiolane can be beneficial in promoting the establishment of newly planted offshoots in agricultural settings (Okawara, Macawi, Al-Khateeb & Ohmura, 2003).
Pesticide Development
Discovered as part of research on organic sulfur compounds, isoprothiolane has been developed as a systemic pesticide for controlling rice blast and planthoppers. This development highlights its effectiveness against these specific agricultural pests (Taninaka, 1980).
Oxidation and Degradation
Research has shown that isoprothiolane undergoes rapid oxidation when treated with ozone and chlorine, common agents in water treatment. This study investigated the kinetics of these reactions and proposed degradation pathways, highlighting the substance's reactivity and potential environmental fate (Li, Wang, Yang, Wang & Xie, 2019).
Impact on Cell Growth
A study on bovine mammary epithelial cells indicated that isoprothiolane could increase cell proliferation while inhibiting the production of certain cytokines. This finding suggests potential applications of isoprothiolane in cellular biology and veterinary science (Okada et al., 1999).
Ecotoxicological Effects
The extensive use of isoprothiolane in agriculture has been shown to have harmful effects on aquatic organisms, even at low concentrations. A study on freshwater fish, Cyprinus carpio, revealed significant changes in various hematological, biochemical, and enzymological parameters upon exposure to isoprothiolane, highlighting its ecotoxicological impacts (Saravanan, Kim, Kim, Kim, Ko & Hur, 2015).
Effectiveness in Veterinary Medicine
Isoprothiolane has been studied for its effectiveness in preventing fatty liver in dairy cows. The study found that its administration reduced the accumulation of lipid droplets in hepatocytes and suggested that it might activate beta-oxidation in liver mitochondria (Minaguchi et al., 2013).
Safety And Hazards
Isoprothiolane has been found to be harmful if swallowed . It is a dermal sensitizer in a Magnusson and Kligman maximization test in guinea-pigs . It is not an irritant to rabbit skin, but a mild irritant to the rabbit eye . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
properties
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHLMYOGRXOCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058110 | |
Record name | Isoprothiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.054 mg/mL at 25 °C | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoprothiolane | |
CAS RN |
50512-35-1 | |
Record name | Isoprothiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoprothiolane [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoprothiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROTHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 - 54.5 °C | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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